molecular formula C10H20O2 B12766726 2-Octanol, acetate, (R)- CAS No. 54712-18-4

2-Octanol, acetate, (R)-

Cat. No.: B12766726
CAS No.: 54712-18-4
M. Wt: 172.26 g/mol
InChI Key: SJFUDWKNZGXSLV-SECBINFHSA-N
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Description

2-Octanol, acetate, ®-, also known as ®-2-Octyl acetate, is an organic compound with the molecular formula C10H20O2. It is a chiral ester derived from 2-octanol and acetic acid. This compound is characterized by its pleasant fruity odor and is commonly used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octanol, acetate, ®- typically involves the esterification of ®-2-octanol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of 2-Octanol, acetate, ®- can be achieved through the same esterification process but with optimized conditions for large-scale production. This may include the use of continuous reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Octanol, acetate, ®- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Octanol, acetate, ®- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Octanol, acetate, ®- involves its interaction with specific molecular targets, such as enzymes and receptors. The ester can be hydrolyzed by esterases to release ®-2-octanol, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-Octanol, ®-: The alcohol precursor to the ester.

    2-Octanol, (S)-: The enantiomer of ®-2-octanol.

    2-Octyl acetate: The racemic mixture of 2-octyl acetate.

Uniqueness

2-Octanol, acetate, ®- is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological systems. This makes it valuable in applications requiring enantioselectivity, such as in the synthesis of chiral drugs and in fragrance formulations .

Properties

CAS No.

54712-18-4

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

[(2R)-octan-2-yl] acetate

InChI

InChI=1S/C10H20O2/c1-4-5-6-7-8-9(2)12-10(3)11/h9H,4-8H2,1-3H3/t9-/m1/s1

InChI Key

SJFUDWKNZGXSLV-SECBINFHSA-N

Isomeric SMILES

CCCCCC[C@@H](C)OC(=O)C

Canonical SMILES

CCCCCCC(C)OC(=O)C

Origin of Product

United States

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